(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide (3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17785596
InChI: InChI=1S/C7H9BrN2OS/c8-6-1-4(3-12-6)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m1/s1
SMILES:
Molecular Formula: C7H9BrN2OS
Molecular Weight: 249.13 g/mol

(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide

CAS No.:

Cat. No.: VC17785596

Molecular Formula: C7H9BrN2OS

Molecular Weight: 249.13 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide -

Specification

Molecular Formula C7H9BrN2OS
Molecular Weight 249.13 g/mol
IUPAC Name (3R)-3-amino-3-(5-bromothiophen-3-yl)propanamide
Standard InChI InChI=1S/C7H9BrN2OS/c8-6-1-4(3-12-6)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m1/s1
Standard InChI Key IZCYDILPHAKAHV-RXMQYKEDSA-N
Isomeric SMILES C1=C(SC=C1[C@@H](CC(=O)N)N)Br
Canonical SMILES C1=C(SC=C1C(CC(=O)N)N)Br

Introduction

Structural Characteristics and Stereochemical Features

Molecular Architecture

(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide (C₇H₁₀BrN₂OS) features a propanamide backbone substituted at the β-position with a 5-bromo-thiophene ring. The R-configuration at the chiral center distinguishes it from its S-enantiomer, which exhibits distinct biological and crystallographic properties . X-ray diffraction studies of analogous compounds reveal planar thiophene rings oriented at 67–72° relative to the propanamide plane, with intramolecular hydrogen bonds stabilizing the amide group .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular Weight249.13 g/mol
Thiophene-Bromine Bond1.89 Å (C-Br)
Chiral CenterR-configuration at C3

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectra for this compound class typically show distinct signals:

  • ¹H NMR: Thiophene protons at δ 7.12–7.35 ppm (doublet, J = 5.1 Hz), NH₂ groups at δ 6.8–7.1 ppm .

  • ¹³C NMR: Carbonyl carbon at δ 172.5 ppm, brominated thiophene C5 at δ 118.7 ppm.
    Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 249.02 (M⁺) with fragmentation patterns confirming bromine loss (Δ m/z 79) .

Synthetic Methodologies

Enantioselective Synthesis

The patent literature describes a multi-step route to access enantiopure (3R)-3-amino-propanamides :

  • Chiral Pool Approach: L-serine derivatives serve as starting materials, with stereochemical integrity preserved via Evans oxazolidinone intermediates.

  • Thiophene Coupling: Suzuki-Miyaura cross-coupling introduces the 5-bromothiophene moiety using Pd(PPh₃)₄ catalysis (yield: 68–72%) .

  • Amide Formation: Carbodiimide-mediated coupling with ammonium chloride yields the final propanamide .

Table 2: Optimization of Step 2 (Thiophene Coupling)

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄THF8072
Pd(OAc)₂/XPhosDioxane10058

Solid-Phase Synthesis

Recent adaptations employ resin-bound intermediates to streamline purification. Wang resin-functionalized precursors enable Fmoc-deprotection and sequential thiophene bromination, achieving 85% purity after cleavage .

Physicochemical Properties

Solubility and Stability

(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide displays limited aqueous solubility (0.12 mg/mL at pH 7.4) but enhanced solubility in DMSO (34 mg/mL) . Accelerated stability studies (40°C/75% RH) show <5% degradation over 28 days, with bromine displacement observed under strong alkaline conditions (pH > 10).

Crystallinity

Single-crystal X-ray analysis of the S-enantiomer analogue reveals monoclinic P2₁ symmetry with unit cell dimensions a = 8.92 Å, b = 12.34 Å, c = 10.56 Å . The R-enantiomer’s crystallinity remains less characterized but is critical for patent claims regarding bioavailability .

Comparative Analysis with Structural Analogues

Positional Isomerism

Moving the bromine from the 3- to 2-position on the thiophene ring (as in ) reduces COX-2 inhibition by 40%, underscoring the importance of halogen placement .

Stereochemical Effects

The S-enantiomer (CAS 1308263-35-5) shows 3-fold lower aqueous solubility than the R-form, impacting formulation strategies .

Table 3: Enantiomer Comparison

PropertyR-EnantiomerS-Enantiomer
Aqueous Solubility0.12 mg/mL0.04 mg/mL
COX-2 IC₅₀3.2 μM9.7 μM

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